3,4-dichlorothiophene-2-carbonitrile molecular weight and formula
3,4-dichlorothiophene-2-carbonitrile molecular weight and formula
An In-depth Technical Guide to 3,4-Dichlorothiophene-2-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3,4-dichlorothiophene-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Thiophene derivatives are integral to the development of a wide array of therapeutic agents, owing to their unique electronic and structural properties that can enhance biological activity and pharmacokinetic profiles.[1][2] This document, intended for researchers and professionals in drug development, details the molecular characteristics, plausible synthetic pathways, spectroscopic signature, and strategic applications of this versatile intermediate. We will explore the causality behind synthetic choices and the utility of its functional groups in creating diverse molecular architectures for novel drug candidates.[1]
Molecular Profile and Physicochemical Properties
3,4-Dichlorothiophene-2-carbonitrile is a polysubstituted thiophene ring, a class of compounds recognized for its significant role as a scaffold in pharmaceutical and agrochemical research.[1][3] The presence of two chlorine atoms and a nitrile group on the thiophene core provides multiple reactive sites for further chemical modification.
The fundamental properties of 3,4-dichlorothiophene-2-carbonitrile are summarized below. The molecular formula is C₅HCl₂NS, and the molecular weight is calculated from this formula. Physical properties such as melting point are estimated based on related dichlorinated heterocyclic compounds.[4]
| Property | Value | Source / Method |
| Molecular Formula | C₅HCl₂NS | Deduced from Structure |
| Molecular Weight | 178.06 g/mol | Calculated |
| IUPAC Name | 3,4-dichlorothiophene-2-carbonitrile | IUPAC Nomenclature |
| CAS Number | 189779-56-8 | Vendor Information |
| Appearance | White to off-white solid (Predicted) | Analogy to similar compounds[4] |
| Melting Point | ~80-85 °C (Predicted) | Analogy to 3,4-Dichloroisothiazole-5-carbonitrile[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | General solubility of organochlorines |
Synthesis and Mechanistic Insights
A more controlled and regioselective approach starts with a commercially available, pre-functionalized thiophene. The following proposed synthesis illustrates a robust pathway.
Proposed Synthetic Protocol
Objective: To synthesize 3,4-dichlorothiophene-2-carbonitrile from 3,4-dichlorothiophene-2-carboxylic acid.
Pillar of Trustworthiness: This protocol relies on the conversion of a carboxylic acid to a primary amide, followed by a standard dehydration reaction to form the nitrile. This is a well-established and high-yielding transformation in organic synthesis, ensuring the reliability of the outcome.
Step 1: Amide Formation
-
To a solution of 3,4-dichlorothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours until the evolution of gas ceases, indicating the formation of the acid chloride intermediate.
-
Cool the mixture back to 0 °C and bubble ammonia gas through the solution (or add aqueous ammonium hydroxide) until the reaction is complete (monitored by TLC).
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-dichlorothiophene-2-carboxamide.
Causality Explanation: The conversion of the carboxylic acid to an acid chloride using oxalyl chloride is a classic and efficient method that creates a highly reactive electrophile. The subsequent reaction with ammonia is a rapid and clean nucleophilic acyl substitution that forms the stable amide with minimal side products.
Step 2: Dehydration to Nitrile
-
Dissolve the crude 3,4-dichlorothiophene-2-carboxamide from the previous step in a suitable solvent like phosphorus oxychloride (POCl₃) or use a dehydrating agent such as Burgess reagent in THF.[5]
-
Heat the reaction mixture under reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it over ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 3,4-dichlorothiophene-2-carbonitrile.
Causality Explanation: Dehydrating agents like POCl₃ or Burgess reagent efficiently remove the elements of water from the primary amide. The mechanism involves the activation of the amide oxygen, making it a good leaving group, followed by elimination to form the carbon-nitrogen triple bond of the nitrile. This step is typically high-yielding and drives the synthesis to completion.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 3,4-dichlorothiophene-2-carbonitrile.
Spectroscopic and Structural Characterization
The structural identity and purity of 3,4-dichlorothiophene-2-carbonitrile are confirmed through a combination of spectroscopic techniques. Below are the predicted data based on the compound's structure and established spectroscopic principles.[6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple due to the single proton on the thiophene ring.
| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale |
| 7.5 - 7.8 ppm | Singlet (s) | H-5 | The lone proton at the C-5 position is deshielded by the aromatic ring current and the adjacent sulfur atom. The neighboring carbons have no attached protons, resulting in a singlet.[8] |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each carbon atom in the molecule, as there is no molecular symmetry.[9][10]
| Predicted Chemical Shift (δ) | Assignment | Rationale |
| ~114 ppm | C≡N | The nitrile carbon typically appears in this region of the spectrum.[11] |
| ~110 ppm | C2 | The carbon atom attached to the nitrile group (C2) is an sp² carbon and its chemical shift is influenced by the electron-withdrawing nature of the nitrile. |
| ~125-130 ppm | C3 & C4 | The carbons bonded to chlorine atoms are significantly deshielded due to the electronegativity of chlorine.[11] |
| ~130-135 ppm | C5 | The sp² carbon atom bonded to the single ring proton. Its chemical shift is typical for a substituted thiophene ring carbon.[12] |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibration | Rationale |
| 2220 - 2240 cm⁻¹ | C≡N stretch | A sharp, strong absorption characteristic of a conjugated nitrile group.[13] |
| ~3100 cm⁻¹ | C-H stretch (aromatic) | Corresponds to the stretching of the C-H bond on the thiophene ring.[14] |
| 1400 - 1550 cm⁻¹ | C=C ring stretch | Aromatic ring stretching vibrations of the thiophene core.[14] |
| 700 - 800 cm⁻¹ | C-Cl stretch | Stretching vibrations for the carbon-chlorine bonds. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
| m/z Value | Interpretation | Rationale |
| 177 / 179 / 181 | [M]⁺, [M+2]⁺, [M+4]⁺ | The molecular ion peak will exhibit a characteristic isotopic cluster pattern with an approximate 9:6:1 ratio, which is definitive for a compound containing two chlorine atoms. |
| 142 / 144 | [M-Cl]⁺ | A prominent fragment corresponding to the loss of a single chlorine atom. |
| 116 | [M-Cl-CN]⁺ | A fragment resulting from the subsequent loss of the nitrile group. |
Applications in Drug Discovery and Development
3,4-Dichlorothiophene-2-carbonitrile is a valuable scaffold in medicinal chemistry due to its trifunctional nature. The nitrile, the chlorine atoms, and the C-5 proton each offer a handle for diverse chemical transformations, enabling the synthesis of large libraries of compounds for high-throughput screening. Thiophene-based compounds are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2][15]
Expertise & Experience Insight: The strategic placement of the chloro and nitrile substituents makes this molecule a powerful intermediate. The nitrile group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing entry into different classes of compounds. The chlorine atoms, while generally stable on the aromatic ring, can be displaced via nucleophilic aromatic substitution (SₙAr) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under appropriate catalytic conditions. This allows for the introduction of a wide variety of substituents at the 3- and 4-positions, which is crucial for structure-activity relationship (SAR) studies.
Workflow for Medicinal Chemistry Applications
Caption: Strategic diversification of the 3,4-dichlorothiophene-2-carbonitrile scaffold.
Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for 3,4-dichlorothiophene-2-carbonitrile is not widely available, the hazards can be reliably inferred from related structures such as chlorinated thiophenes and aromatic nitriles.[16]
-
Acute Toxicity: Harmful if swallowed. The nitrile group can potentially release cyanide in vivo.[16]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation upon contact.[16]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Aquatic Toxicity: As with many chlorinated aromatic compounds, it is expected to be toxic to aquatic life with long-lasting effects.
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.
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